REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9]Br)([CH3:4])([CH3:3])[CH3:2].[CH3:12][CH2:13][CH:14]([NH2:17])[CH2:15][CH3:16]>C(#N)C>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH:17][CH:14]([CH2:15][CH3:16])[CH2:13][CH3:12])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCBr)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CCC(CC)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
similar to Preparation Example 9
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |